3,6-Bis(decyl)phthalonitrile
Overview
Description
3,6-Bis(decyl)phthalonitrile is an organic compound with the molecular formula C28H44N2 and a molecular weight of 408.66 g/mol . It is a derivative of phthalonitrile, characterized by the presence of two decyl groups attached to the 3 and 6 positions of the phthalonitrile ring. This compound is known for its applications in various fields, including materials science and electronics.
Preparation Methods
The synthesis of 3,6-Bis(decyl)phthalonitrile typically involves a multi-step reaction starting from 3,6-dihydroxyphthalonitrile . The synthetic route includes the following steps:
Step 1: The reaction of 3,6-dihydroxyphthalonitrile with decyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to form the intermediate this compound.
Step 2: Purification of the product through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3,6-Bis(decyl)phthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Scientific Research Applications
3,6-Bis(decyl)phthalonitrile has a wide range of applications in scientific research, including:
Materials Science: Used in the synthesis of high-performance polymers and resins, particularly phthalonitrile resins, which are known for their thermal stability and mechanical properties.
Electronics: Employed in the fabrication of electronic components due to its low dielectric loss and high thermal stability.
Chemistry: Utilized as a precursor in the synthesis of various organic compounds and materials.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 3,6-Bis(decyl)phthalonitrile involves its interaction with molecular targets through its nitrile groups. The nitrile groups can undergo nucleophilic addition reactions, forming intermediates such as amidines and isoindolines . These intermediates can further react to form complex structures, contributing to the compound’s unique properties and applications.
Comparison with Similar Compounds
3,6-Bis(decyl)phthalonitrile can be compared with other similar compounds, such as:
3,6-Bis(hexyloxy)phthalonitrile: Similar in structure but with hexyloxy groups instead of decyl groups, leading to different solubility and thermal properties.
3,6-Bis(adamantyl)phthalonitrile: Contains adamantyl groups, which enhance the thermal stability and mechanical properties of the resulting polymers.
3,6-Bis(trifluoromethyl)phthalonitrile: Features trifluoromethyl groups, providing unique electronic properties and applications in electronics.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties.
Properties
IUPAC Name |
3,6-didecylbenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-19-25-21-22-26(28(24-30)27(25)23-29)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZGQEHPKNNPFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=C(C(=C(C=C1)CCCCCCCCCC)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397415 | |
Record name | 3,6-BIS(DECYL)PHTHALONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119931-48-5 | |
Record name | 3,6-BIS(DECYL)PHTHALONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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